molecular formula C17H16N4O4 B5833770 N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

Cat. No.: B5833770
M. Wt: 340.33 g/mol
InChI Key: GCBVPKFWKJEFDE-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrobenzoyl hydrazone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves the reaction of 4-nitrobenzoyl hydrazine with an appropriate acetophenone derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetyl derivatives.

Scientific Research Applications

N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The nitrobenzoyl hydrazone moiety can bind to enzymes and inhibit their activity, potentially disrupting cellular processes. Additionally, the compound may interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-{1-[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE
  • N~1~-(3-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

Uniqueness

N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s ability to undergo specific reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11(14-4-3-5-15(10-14)18-12(2)22)19-20-17(23)13-6-8-16(9-7-13)21(24)25/h3-10H,1-2H3,(H,18,22)(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVPKFWKJEFDE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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